molecular formula C22H32N4O5S B13854473 Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative

Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative

Cat. No.: B13854473
M. Wt: 464.6 g/mol
InChI Key: CXNAHQMEHCTYKS-UZSWTGNESA-N
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Description

Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative: is a complex organic compound with the molecular formula C22H32N4O5S and a molecular weight of 464.58. This compound is primarily used as a building block in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cilastatin: A related compound used to inhibit renal dehydropeptidase and enhance the efficacy of certain antibiotics.

    Allyloxy derivatives: Compounds with similar allyloxy groups that exhibit comparable reactivity and applications.

    Azido derivatives: Compounds containing azido groups, known for their use in click chemistry and bioorthogonal reactions.

Uniqueness

Allyloxy-2-azido-3-oxopropyl)thio Cilastatin Derivative stands out due to its combination of functional groups, which confer unique reactivity and versatility in chemical synthesis and research applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in various scientific fields.

Properties

Molecular Formula

C22H32N4O5S

Molecular Weight

464.6 g/mol

IUPAC Name

prop-2-enyl (Z)-7-[(2S)-2-azido-3-oxo-3-prop-2-enoxypropyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate

InChI

InChI=1S/C22H32N4O5S/c1-5-11-30-20(28)17(24-19(27)16-14-22(16,3)4)10-8-7-9-13-32-15-18(25-26-23)21(29)31-12-6-2/h5-6,10,16,18H,1-2,7-9,11-15H2,3-4H3,(H,24,27)/b17-10-/t16-,18+/m0/s1

InChI Key

CXNAHQMEHCTYKS-UZSWTGNESA-N

Isomeric SMILES

CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)OCC=C)N=[N+]=[N-])/C(=O)OCC=C)C

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)OCC=C)N=[N+]=[N-])C(=O)OCC=C)C

Origin of Product

United States

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